molecular formula C9H20N2O B1481314 (1-(3-Aminopropyl)-4-methylpyrrolidin-3-yl)methanol CAS No. 2098033-00-0

(1-(3-Aminopropyl)-4-methylpyrrolidin-3-yl)methanol

Cat. No.: B1481314
CAS No.: 2098033-00-0
M. Wt: 172.27 g/mol
InChI Key: BHTVLBZYFOPBRA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolidine, which is a cyclic amine. The “3-Aminopropyl” and “4-methyl” groups are substituents on the pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyrrolidine ring (a five-membered ring with one nitrogen atom and four carbon atoms) with a methyl group attached to one carbon and a 3-aminopropyl group attached to another .


Chemical Reactions Analysis

The compound, due to the presence of an amine group, could potentially undergo reactions typical of amines, such as acylation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Amines generally have higher boiling points than hydrocarbons of similar molar mass due to their ability to form hydrogen bonds .

Scientific Research Applications

Thermal Energy Transport Systems

Methanol plays a crucial role in thermal energy transport systems. Research highlights the development of a two-step liquid-phase methanol synthesis process aimed at recovering wasted or unused heat from industrial sources. This process involves carbonylation of methanol to methyl formate, followed by hydrogenolysis, demonstrating methanol's potential in promoting energy conservation and environmental protection (Qiusheng Liu et al., 2002).

Hydrogen Production

Methanol serves as a liquid hydrogen carrier and can produce high purity hydrogen, essential for fuel cells. A comprehensive review discusses various production pathways of hydrogen from methanol, including steam reforming, partial oxidation, and methanol decomposition. The review also covers catalyst development and reactor technology, underscoring methanol's role in the hydrogen economy (G. García et al., 2021).

Methanol Synthesis and Catalysis

Research into liquid-phase methanol synthesis explores catalysts, mechanisms, kinetics, and the role of methanol as a clean-burning fuel with versatile applications. Such studies provide insights into methanol's potential uses in generating alternative fuels and its impact on reducing emissions (A. Cybulski, 1994).

Methanol as a Chemical Marker

Methanol has been identified as a chemical marker for assessing solid insulation conditions in power transformers. This application demonstrates methanol's utility in monitoring cellulosic insulation degradation, showcasing its significance beyond traditional fuel applications (J. Jalbert et al., 2019).

Environmental and Analytical Chemistry

Methanol is also a subject of study in environmental science, particularly in the context of atmospheric chemistry. Its role as a volatile organic compound and its interactions in the troposphere highlight its importance in understanding and mitigating air pollution (G. Wohlfahrt et al., 2015).

Future Directions

The future directions for this compound would depend on its potential applications. It could be interesting to explore its use in the synthesis of pharmaceuticals or materials, given the versatile reactivity of amines .

Properties

IUPAC Name

[1-(3-aminopropyl)-4-methylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8-5-11(4-2-3-10)6-9(8)7-12/h8-9,12H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTVLBZYFOPBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(3-Aminopropyl)-4-methylpyrrolidin-3-yl)methanol

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